Sodium pangamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6888-14-8 |
|---|---|
Molecular Formula |
C10H18NNaO8 |
Molecular Weight |
303.24 g/mol |
IUPAC Name |
sodium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C10H19NO8.Na/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;+1/p-1/t5-,7-,8+,9-;/m1./s1 |
InChI Key |
MKVDFFROCUECAJ-CKDSBIORSA-M |
Isomeric SMILES |
CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Chemical Synthesis and Analogues in Research
The investigation into pangamic acid and its derivatives has been fraught with difficulties, stemming from the initial claims of its discovery and synthesis. The methods proposed by its originators, Ernst T. Krebs Sr. and Ernst T. Krebs Jr., proved difficult to replicate, leading to a field of study characterized by inconsistent materials and ambiguous findings. wikipedia.orgchemicalbook.com
Historical Development of Synthetic Methodologies for Pangamic Acid Derivatives
The journey to synthesize pangamic acid began with patents filed by the Krebses. In 1943, they patented a method for extracting a compound from apricot kernels, which they later named pangamic acid, receiving the patent in 1949. wikipedia.orgchemicalbook.com A subsequent paper in 1951 purported to describe the first isolation using this process, but it lacked sufficient detail for scientific verification. wikipedia.org
In 1955, the Krebses patented a synthetic process for "N-substituted glycine (B1666218) esters of gluconic acid." wikipedia.org However, this patent also lacked the necessary supporting data to confirm that the described process could successfully synthesize the target compounds, including the theoretical pangamic acid. wikipedia.org Subsequent attempts by independent researchers to reproduce these methods failed, casting doubt on the original claims. wikipedia.orgchemicalbook.com
An early synthetic approach involved the esterification of gluconic acid with dimethylglycine hydrochloride, using hydrogen chloride as a catalyst. This method was plagued by significant challenges, resulting in a low yield of approximately 25% for sodium pangamate. google.com Furthermore, the final product was highly hygroscopic (readily absorbing moisture from the air), which limited its stability and practical application in industrial or pharmaceutical settings. google.com
Evolution of Synthetic Approaches and Methodological Improvements
In response to the shortcomings of early methods, researchers sought to improve the synthesis of pangamic acid salts. A notable advancement came with a 1975 patent that detailed an improved method for producing calcium pangamate, a more stable salt form. google.com
This refined methodology introduced several key changes:
Catalyst: It utilized acid catalysts like gaseous hydrogen chloride or sulfuric acid in an aqueous medium. google.com
Temperature Control: The esterification reaction was conducted at a controlled temperature range of 30 to 70°C for optimal results. google.com
Neutralization: The process involved concentrating the esterification product and then neutralizing it with calcium carbonate. google.com
These improvements led to a significantly higher yield of approximately 80% and produced a nearly non-hygroscopic calcium pangamate, which was more stable and suitable for production. google.com
Compositional Variability in Research Materials and Formulations
A defining characteristic of the research surrounding "pangamic acid" is the profound lack of a standardized chemical substance. wikipedia.orgnih.gov The materials used in studies and sold commercially under this name have varied widely in their chemical makeup. wikipedia.orgnutriscene.org.my
Divergence in Chemical Composition of "Pangamic Acid" Preparations Utilized in Studies
The term "pangamic acid" or "Vitamin B15" does not refer to a single, consistent compound. wikipedia.orgwebmd.com Scientific analyses of products labeled as such have revealed a wide array of actual ingredients. wikipedia.orgnutriscene.org.mynutriscene.org.my Not a single commercially available product has been scientifically verified to conform to the original empirical formula proposed by the Krebses. wikipedia.orgchemicalbook.com
Substances that have been identified in or sold as "pangamic acid" include:
d-gluconodimethylamino acetic acid: The theoretical compound described by Krebs in 1951, which was never successfully synthesized in a verifiable manner. wikipedia.org
Mixtures: Many preparations were found to be simple mixtures of their supposed precursors, such as dimethylglycine (DMG) and calcium gluconate. nutriscene.org.myvulcanchem.com
Diisopropylamine (B44863) dichloroacetate (B87207) (DIPA): An "analogue" mentioned in a 1955 patent by Krebs, which readily hydrolyzes into other compounds. wikipedia.org
Lactose: In at least one analysis of a sample provided by a co-worker of the Krebses, the substance was found to be nothing more than lactose. wikipedia.orgchemicalbook.com
Other inert materials: Some products labeled as pangamic acid contained pharmacologically inert substances. wikipedia.org
This inconsistency means that suppliers have frequently altered the chemical identity of the products sold under the "pangamic acid" label. wikipedia.orgchemicalbook.com
Implications of Impurities and Heterogeneous Mixtures on Research Outcomes
The significant compositional variability and presence of impurities in "pangamic acid" formulations have rendered much of the associated research scientifically unreliable. nutriscene.org.mycaringsunshine.com When studies are conducted using heterogeneous mixtures, it is impossible to attribute any observed biological effects to a specific chemical component. nutriscene.org.myisom.ca
For instance, Thin-Layer Chromatography (TLC) analysis of commercial "pangamic acid" consistently revealed multiple spots, indicating they were mixtures of DMG, gluconate, and other unidentified compounds. Nitrogen content analysis of one product showed a 35% deviation from the theoretical value for pure pangamic acid, further confirming it was either impure or had a different structure entirely. nutriscene.org.my
This lack of a defined, pure substance means that findings from different studies cannot be compared or reproduced reliably, which is a fundamental requirement for scientific validation. wikipedia.orgchemicalbook.com Furthermore, some of the common components and impurities found in these preparations, such as diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite, have raised concerns due to positive results in mutagenicity tests. wikipedia.orgchemicalbook.com
Key Structural Analogues and Related Compounds Investigated in Research
Due to the ambiguity surrounding pangamic acid itself, research has often involved related compounds and structural analogues that are either components of the commercial mixtures or were synthesized as alternatives.
Dimethylglycine (DMG): A derivative of the amino acid glycine, DMG is a key precursor in the proposed synthesis of pangamic acid. healthy.net It is an intermediate metabolite and is often considered the potentially active component in "pangamic acid" mixtures. healthy.netdavincilabs.com
Calcium Pangamate: The calcium salt of the theoretical pangamic acid. google.comcaringsunshine.com As noted, improved synthetic methods were developed to produce this more stable, less hygroscopic salt, which was used in some studies. google.com
Diisopropylamine Dichloroacetate (DIPA): This compound was described by Krebs as an analogue of pangamic acid. wikipedia.org It is a distinct chemical substance that has been found in some commercial "B15" products. nih.gov There is a chemical relationship where diisopropylamine dichloroacetate can break down to form diisopropylamine and a form of pangamic acid. fei.org
Gluconic Acid: A mild organic acid that forms the backbone of the theoretical pangamic acid ester. wikipedia.org It is often found as a component, frequently as calcium gluconate, in the variable mixtures sold as "pangamic acid". vulcanchem.comnih.gov
The study of these related compounds is complicated by the fact that they are often present in combination within the same commercial preparation, making it difficult to isolate the functional activity of any single molecule. nutriscene.org.mynih.gov
Relationship between Pangamic Acid and its Sodium and Calcium Salts
Pangamic acid, first described by Krebs et al. in 1951, is chemically identified as d-gluconodimethylaminoacetic acid, an ester of D-gluconic acid and N,N-dimethylglycine (DMG). wikipedia.orgchemeurope.com Its molecular formula is C₁₀H₁₉NO₈, and it has a molecular weight of 281.26 g/mol . wikipedia.org The name "pangamic acid" was coined to suggest its presence in the seeds of many plants (from the Greek pan meaning "universal" and gamic meaning "seed"). karger.com
Both sodium and calcium salts of pangamic acid have been synthesized for research purposes. karger.com The sodium salt, this compound, is a white, crystalline, water-soluble compound. karger.comvulcanchem.com Early synthesis methods for this compound were reported to result in a low yield of approximately 25% and produced a highly hygroscopic (moisture-absorbing) product, which limited its industrial viability. google.com In contrast, a method for producing calcium pangamate was developed that yielded a more stable, nearly non-hygroscopic salt with a significantly higher yield of up to 80%. google.com This process involves the esterification of gluconic acid or its lactone with dimethylglycine hydrochloride in an aqueous medium using acid catalysts, followed by neutralization with calcium carbonate. google.com
The distinct physical properties of the salts, particularly their stability and hygroscopicity, have influenced their use in various studies.
| Property | Pangamic Acid | This compound | Calcium Pangamate |
| Chemical Name | d-gluconodimethylaminoacetic acid | Sodium 6-O-(N,N-dimethylglycinyl)-D-gluconate | Calcium bis(6-O-(N,N-dimethylglycinyl)-D-gluconate) |
| Molecular Formula | C₁₀H₁₉NO₈ wikipedia.org | C₁₀H₁₈NNaO₈ vulcanchem.com | C₂₀H₃₆CaN₂O₁₆ |
| Molecular Weight | 281.26 g/mol wikipedia.org | 303.24 g/mol vulcanchem.com | 596.57 g/mol |
| Melting Point | Not specified | 196 °C karger.com | 100-105 °C karger.com |
| Key Feature | The parent acid | Highly hygroscopic google.com | Nearly non-hygroscopic google.com |
N,N-Dimethylglycine (DMG) as a Metabolite and Related Entity in Research
N,N-Dimethylglycine (DMG) is a critical component in the context of pangamic acid research. It is a dimethylated derivative of the amino acid glycine and functions as an intermediate metabolite in the metabolic pathway that degrades choline. davincilabs.comtaylorandfrancis.com Research has indicated that the biological activity once attributed to pangamic acid may, in fact, be due to DMG. davincilabs.com
In the body, pangamic acid is thought to undergo oxidative demethylation, a process that involves the removal of methyl groups. karger.com DMG is a key product of this metabolism and is involved in a wide range of biochemical pathways through transmethylation, where it donates methyl groups for the synthesis of other essential molecules. davincilabs.comtaylorandfrancis.comisca.me This role connects it to the metabolism of homocysteine and the synthesis of glutathione (B108866). nih.gov
DMG itself has been the subject of numerous scientific investigations. For example, studies have explored its role as an antioxidant. nih.gov Research on in vitro-produced bovine embryos demonstrated that DMG could protect the embryos from oxidative stress, improving their development under high-oxygen conditions. nih.gov This protective effect is attributed to its ability to counteract reactive oxygen species (ROS). nih.gov
| Feature | Description |
| Chemical Identity | N,N-Dimethylglycine (DMG), a dimethylated derivative of the amino acid glycine. taylorandfrancis.com |
| Metabolic Origin | An intermediate metabolite in the degradation of choline. davincilabs.comtaylorandfrancis.com It is also a metabolite of pangamic acid through oxidative demethylation. karger.com |
| Biochemical Function | Acts as a methyl donor in transmethylation reactions. davincilabs.comisca.me Involved in homocysteine metabolism and glutathione synthesis. nih.gov |
| Research Focus | Investigated for its antioxidant properties and potential to mitigate oxidative stress. nih.gov The biological activity ascribed to pangamic acid is often attributed to DMG. davincilabs.com |
Diisopropylamine Dichloroacetate (DIPA) as an Analogue and Subject of Scientific Inquiry
Diisopropylamine dichloroacetate (DIPA), sometimes referred to as DADA, is a compound that has been associated with pangamic acid research, described as a synthetic analogue in a 1955 patent by Krebs. wikipedia.org It is the salt formed from diisopropylamine (a vasodilator) and dichloroacetic acid (DCA). wikipedia.orguky.edu It is important to note that DIPA is a distinct chemical entity from the d-gluconodimethylamino acetic acid structure of pangamic acid. karger.com
Much of the scientific interest in DIPA stems from its active component, the dichloroacetate (DCA) anion. DCA is known to inhibit the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. This enhances glucose oxidation and can influence cellular metabolism.
Research on DIPA has explored its potential applications in various contexts. It has been investigated for its effects on liver conditions and its ability to modulate mitochondrial function. wikipedia.org For instance, a 2014 study in an animal model of severe influenza found that DADA administration restored pyruvate dehydrogenase activity and improved ATP production, leading to increased survival. wikipedia.org In equine sports medicine, DIPA has been studied because its metabolite, diisopropylamine, is a vasodilator, though no clear performance-enhancing effect has been proven. wikipedia.orguky.edunih.gov
| Compound | Chemical Composition | Key Research Findings |
| Diisopropylamine Dichloroacetate (DIPA/DADA) | A salt of diisopropylamine and dichloroacetic acid (DCA). wikipedia.orguky.edu | Its biological activity is largely attributed to the DCA anion. |
| Inhibits pyruvate dehydrogenase kinase (PDK), enhancing glucose oxidation. | ||
| Studied for effects on liver function and mitochondrial activity. wikipedia.org | ||
| Metabolizes to diisopropylamine, a vasodilator. wikipedia.orgnih.gov |
Investigation of Other Structural Homologues and Derivatives
Beyond the primary compounds discussed, researchers have synthesized and studied several other structural homologues and derivatives of pangamic acid. These investigations have aimed to understand how modifications to the molecular structure influence its chemical and biological properties.
Several homologues have been prepared that feature variations in the alkylamine residue, containing between 4 and 12 methyl groups. karger.com These include di- and tri-diisopropylamino homologues. karger.com Additionally, a monomethylated derivative, known as sarcosine, has been noted in metabolic studies, which, like pangamic acid, undergoes oxidative demethylation in rat liver homogenates. karger.com In contrast, the di- and tri-diisopropylamino homologues were not found to be demonstrably oxidized by hepatic tissue. karger.com
Another synthetic higher homologue mentioned in the literature is D-gluconic (6-bis(l-methyl-ethyl))-.amino acetate. scribd.com Furthermore, some studies have reportedly used an octamethyl derivative of pangamic acid, sometimes referred to as vitamin B15 Hg, highlighting the variety and occasional confusion among the compounds used in research under the "pangamic acid" name. nutriscene.org.my
Biochemical Mechanisms of Action and Physiological Roles in Experimental Systems
Elucidation of Role in Transmethylation Processes
Transmethylation is a fundamental biochemical process involving the transfer of a methyl group from a donor molecule to an acceptor. This process is crucial for the synthesis of numerous essential compounds in the body. Evidence suggests that pangamic acid may participate in these reactions, although the precise mechanisms are still under investigation. karger.com It is theorized that the dimethylglycine component of pangamic acid may indirectly contribute to transmethylation by first undergoing oxidative demethylation, where its methyl groups are transferred to tetrahydrofolic acid, which then donates them to other molecules. karger.com
Investigation of Methyl Donor Function in Biochemical Reactions
The potential for pangamic acid to function as a methyl donor has been a key area of research. The dimethylglycine moiety of pangamic acid is believed to be the active component in this regard. davincilabs.com It is proposed that by providing methyl groups, pangamic acid can facilitate a variety of biochemical reactions essential for cellular function and energy metabolism. These reactions are critical for the synthesis of proteins and DNA. The process of methylation is vital for numerous bodily functions, with S-adenosylmethionine (SAMe) being a primary methyl donor in many of these reactions. nutripath.com.au
Influence on Creatine (B1669601) Synthesis Pathways in Animal Tissues
Early studies provided evidence for the role of pangamic acid in creatine synthesis. The di-isopropylamino derivative of pangamic acid was shown to stimulate creatine synthesis in the muscle and cardiac tissue of rats. karger.com Subsequent research demonstrated that oral administration of pangamic acid to hyperthyroid rats normalized tissue creatine levels and restored the ability of liver slices from these animals to synthesize creatine from guanidoacetic acid. karger.com Pangamic acid also demonstrated the ability to increase creatine formation from guanidoacetic acid in the liver of guinea pigs. karger.com Creatine itself is synthesized in a two-step process primarily in the kidney and liver, involving the enzymes L-arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT). nih.gov
Effects on Methionine Formation and Related Enzymatic Activities
Pangamic acid has been shown to influence the biosynthesis of methionine, an essential amino acid. In rat liver preparations, pangamic acid was found to substitute for betaine (B1666868) in the methylation of homocysteine to form methionine. karger.com Studies using rat liver supernatant showed that low concentrations of pangamic acid (0.05-0.15 mg/100 ml) led to a roughly 20% increase in methionine biosynthesis. karger.com However, higher concentrations (greater than 0.5 mg/100 ml) were found to inhibit methionine formation. karger.com Both pangamic acid and methionine have been observed to independently stimulate the activity of the enzyme transketolase in the liver of cats, but not in their red blood cells, which lack a creatine synthesis system. karger.com This suggests an indirect action of pangamic acid on hepatic enzyme activity. karger.com
Modulation of Cellular Respiration and Oxygen Utilization
A significant area of investigation into the physiological effects of sodium pangamate has been its impact on cellular respiration and the utilization of oxygen by tissues. karger.com It is proposed that by enhancing oxygen use, pangamic acid may support various bodily functions, particularly under conditions of low oxygen availability (hypoxia). horseandcamelsupplies.com
Effects on Endogenous Oxygen Uptake in Isolated Tissue Preparations (e.g., Rat Brain Slices)
In vitro studies using isolated tissue preparations have provided direct evidence of this compound's effect on oxygen consumption. In rat brain slices, high concentrations of this compound were found to significantly increase the rate of endogenous oxygen uptake. karger.com This indicates that the compound can directly stimulate cellular respiratory processes within the brain tissue itself. karger.com The term "endogenous oxygen uptake" refers to the baseline rate of oxygen consumption by tissues in the absence of added energy sources. surcis.com
Potentiation of Respiration in the Presence of Oxidizable Substrates
Further research has demonstrated that this compound can enhance the respiratory response of tissues when oxidizable substrates are available. In rat brain slices, the presence of this compound potentiated the increase in respiration seen with the addition of substrates such as glucose, oxaloacetate, α-ketoglutarate, and γ-oxybutyrate. karger.com This resulted in a total oxygen consumption that was greater than the sum of the effects of pangamic acid or the substrate alone, indicating a synergistic relationship. karger.com
Interactive Table: Effect of this compound on Methionine Biosynthesis in Rat Liver Supernatant
| Pangamic Acid Concentration | Change in Methionine Biosynthesis |
| < 0.01 mg/100 ml | No significant effect |
| 0.05-0.15 mg/100 ml | ~20% increase |
| > 0.5 mg/100 ml | Inhibition |
Data sourced from research on rat liver methyltransferase activity. karger.com
Interactive Table: Effect of this compound on Oxygen Uptake in Rat Brain Slices
| Condition | Observation |
| High concentration of this compound | Significant increase in endogenous oxygen uptake. karger.com |
| This compound + Oxidizable Substrates (e.g., glucose, oxaloacetate) | Potentiated respiratory effect, greater than either component alone. karger.com |
Assessment of Antioxidant and Free Radical Scavenging Activities
The antioxidant potential of this compound and its components has been a subject of scientific inquiry, exploring its capacity to neutralize free radicals and protect against oxidative damage in experimental settings. dntb.gov.ua
Standard in vitro assays are commonly employed to determine the radical scavenging ability of chemical compounds. These tests, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydrogen peroxide (H2O2) assays, measure the capacity of a substance to neutralize specific radicals. mdpi.comnih.govmedwinpublishers.com The DPPH assay, for instance, uses a stable free radical that changes color upon reduction by an antioxidant. mdpi.com Similarly, the ABTS assay measures the reduction of the ABTS radical cation. nih.gov While pangamic acid and its derivatives are suggested to possess antioxidant properties, specific quantitative data from these standard in vitro assays on purified this compound, such as IC50 values, are not extensively detailed in the reviewed scientific literature. dntb.gov.ua
Research has focused on the protective effects of pangamic acid's components, particularly N,N-Dimethylglycine sodium salt (DMG-Na), against experimentally induced oxidative stress. nih.gov A common method for inducing such stress in laboratory animals is through the administration of lipopolysaccharide (LPS), a bacterial endotoxin (B1171834) known to provoke the generation of free radicals and reactive oxygen species (ROS). nih.gov
In studies on mice, pre-treatment with DMG-Na demonstrated a protective effect against LPS-induced oxidative stress. nih.gov The administration of DMG-Na was found to significantly lower the levels of ROS in the animals. nih.gov Furthermore, it enhanced the endogenous antioxidant defense system within the liver mitochondria. nih.gov Specifically, an increase in the levels and activity of key antioxidant enzymes such as Manganese Superoxide Dismutase (MnSOD), Glutathione (B108866) Peroxidase (GPx), and Glutathione Reductase (GR) was observed, alongside a rise in Glutathione (GSH) levels. nih.gov These findings suggest that the compound helps mitigate oxidative damage by bolstering the cell's natural antioxidant machinery. nih.gov
| Parameter | Effect Observed with DMG-Na Treatment | Significance |
|---|---|---|
| Reactive Oxygen Species (ROS) | Significant Decrease | Protection against free radical damage |
| Manganese Superoxide Dismutase (MnSOD) | Significant Increase | Enhanced mitochondrial antioxidant defense |
| Glutathione (GSH) | Significant Increase | Increased non-enzymatic antioxidant capacity |
| Glutathione Peroxidase (GPx) | Significant Increase | Enhanced enzymatic removal of hydroperoxides |
| Glutathione Reductase (GR) | Significant Increase | Enhanced regeneration of reduced glutathione |
The potential detoxifying effects of this compound are theorized to be linked to its role in cellular metabolism, particularly through transmethylation processes. isom.ca The dimethylglycine (DMG) moiety of the pangamic acid molecule is proposed to function as a methyl donor. davincilabs.comisom.ca
This capability allows it to participate in critical biochemical pathways that involve the transfer of methyl groups. karger.comdavincilabs.com For example, it has been suggested that pangamic acid may contribute to the biosynthesis of methionine from homocysteine and the formation of creatine from guanidoacetic acid. karger.com By facilitating these fundamental metabolic reactions, the compound may help maintain cellular function and support respiratory processes, which collectively contribute to its proposed role in detoxification. nutriscene.org.myisom.ca
Mechanisms of Protection Against Experimentally Induced Oxidative Stress in Animal Models
Influence on Specific Metabolic Enzyme Activities
Experimental studies in animal models have indicated that the administration of pangamic acid can influence the activity of key respiratory enzymes. nutriscene.org.mykarger.com Specifically, research in rats has shown that treatment with pangamic acid stimulates the activity of cytochrome oxidase (Electron Transport Complex IV) in tissues such as the liver and both cardiac and skeletal muscle. karger.comnih.gov
This stimulatory effect was observed in pangamate-treated rats both at rest and following periods of intense physical exercise. karger.com Compared to control groups, the animals receiving pangamic acid demonstrated significantly higher cytochrome oxidase activity. karger.com This modulation of a critical enzyme in the electron transport chain is consistent with the compound's observed effects on improving oxidative metabolism and energy maintenance under hypoxic stress. karger.com
| Substance Administered | Effect on Glycogen (B147801) Formation | Effect on Cytochrome Oxidase Activity | Effect on Creatine Phosphate (B84403) Formation |
|---|---|---|---|
| Pangamic Acid | Increased | Increased | Increased |
| Methionine | No Significant Effect | No Significant Effect | Stimulated |
| Gluconate-Glycine Mixture | Increased | Increased | No Change |
Regulation of Succinate (B1194679) Dehydrogenase Activity in Animal Tissues
Experimental studies in animal models have indicated that pangamic acid administration can influence the activity of key enzymes involved in cellular respiration. Specifically, its effect on succinate dehydrogenase has been noted. In healthy, untrained rats, the administration of pangamic acid has been shown to stimulate succinate dehydrogenase activity in tissues such as cardiac muscle, skeletal muscle, and the liver. karger.com
Further investigations involving rats with carbon tetrachloride-induced liver damage provided additional insights. In these studies, carbon tetrachloride markedly inhibited the activity of succinate dehydrogenase. karger.com However, when pangamic acid was administered to the poisoned rats, it was observed to restore the activity of succinate dehydrogenase to normal levels. karger.com In healthy animals receiving only pangamic acid, a slight but significant increase in mitochondrial succinate dehydrogenase activity was also observed. karger.com
Impact on Lipid and Glycogen Metabolism in Animal Studies
Modifications of Glycogen Levels in Cardiac and Skeletal Muscle
Studies on untrained rats have demonstrated that the administration of pangamic acid can lead to an increase in glycogen content in both cardiac and skeletal muscle. karger.com When these animals were subjected to enforced swimming, those pre-treated with pangamic acid showed a better maintenance of energy substrate levels, including a lower rate of tissue glycogen depletion compared to untreated control animals. karger.com This suggests that pangamic acid may help in the adaptation to increased physical activity by enhancing energy stores within muscle tissue. karger.com
Influence on Phospholipid and Total Lipid Content in Animal Tissues
In conjunction with its effects on glycogen, pangamic acid has been shown to influence lipid content in animal tissues. Research has found that its administration to healthy, untrained rats for periods ranging from 3 to 20 days resulted in increased phospholipid and total lipid content in cardiac muscle, skeletal muscle, and the liver. karger.com
Immunomodulatory Effects of Related Compounds (e.g., Dimethylglycine)
Enhancement of Immune Responses in Animal Systems (e.g., Antibody Production)
Dimethylglycine (DMG), a related compound and a dimethylated derivative of the amino acid glycine, has been investigated for its immunomodulatory properties in animal systems. ijpsonline.com Studies have consistently shown that DMG can enhance both humoral and cell-mediated immunity. vetriscience.comgoogle.com
In experiments with rabbits, oral administration of DMG was found to significantly increase antibody production in response to vaccines. vetriscience.comnih.gov When challenged with a typhoid vaccine, DMG-treated rabbits exhibited a more than fivefold higher mean antibody titer to the O antigen after a booster inoculation compared to controls. nih.gov Similarly, when immunized with an influenza antigen, the DMG-treated group showed a more than fourfold increase in mean antibody titer. nih.gov These findings indicate that DMG stimulates B-cells to produce a greater antibody response. vetriscience.com
The table below summarizes the findings on the effect of Dimethylglycine (DMG) on antibody production in rabbits.
| Antigen | Inoculation | Observation | Fold Increase in Mean Titer (DMG vs. Control) | Reference |
| Influenza | First | Increased mean antibody titer | > 4-fold | nih.gov |
| Influenza | Booster | Increased mean antibody titer | 4-fold | nih.gov |
| Typhoid (O antigen) | First | Significantly higher mean antibody titers | > 3-fold | nih.gov |
| Typhoid (O antigen) | Booster | Significantly higher mean antibody titers | > 5-fold | nih.gov |
| Typhoid (H antigen) | First & Booster | Higher mean antibody titers | Not specified | nih.gov |
This enhancement of the humoral immune response suggests that DMG can potentiate the body's defense mechanisms against infectious agents. google.com
Investigation of Other Noted Physiological Effects in Animal Models
Several investigations in animal models have reported that pangamic acid may exert a stimulatory effect on the function of the adrenal cortex. nutriscene.org.my This stimulation has been evidenced by observations of increased urinary excretion of 17-hydroxycorticoids and 17-ketosteroids in treated subjects. karger.com
Further studies have shown that the administration of pangamic acid can induce a reduction in the adrenal glands' cholesterol content, which is accompanied by a depletion of ascorbic acid in the tissue. karger.com It remains undetermined whether this is a direct effect of pangamate on the adrenal gland itself or an indirect action mediated by the hypothalamus or pituitary gland. karger.com Some research also indicates a synergistic action between pangamic acid and salicylates in reducing adrenal ascorbate (B8700270) levels. karger.com
The influence of this compound on blood coagulation mechanisms remains unclear, with experimental studies yielding conflicting results. karger.com Evidence from some animal model studies suggests that the compound may produce an initial, temporary stimulation of thromboplastin (B12709170) activity. karger.com This effect was noted in animals on both standard and cholesterol-enriched diets. karger.com
Table 1: Summary of Conflicting Experimental Findings on Blood Coagulation
| Study Type/Duration | Experimental Observation | Conclusion | Source |
| Initial/Transient | Stimulation of thromboplastin activity in animals. | Suggests a potential pro-coagulant effect. | karger.com |
| Chronic Administration | Little to no persistent coagulant or anticoagulant action. | Suggests a lack of significant long-term impact on coagulation. | karger.com |
Numerous experimental studies have demonstrated that chronic treatment with pangamic acid can enhance the ability of animals to adapt to increased physical activity. karger.com In healthy but untrained rats, administration of pangamic acid was found to increase the stores of key energy-related molecules in muscle and liver tissues. karger.comisom.ca
During periods of enforced physical stress, such as swimming tests, animals pre-treated with pangamic acid exhibited superior maintenance of oxidative metabolism and energy levels compared to controls. karger.com These effects were characterized by a more efficient utilization of energy substrates and a quicker return to baseline metabolic rates post-exercise. karger.comisom.ca
Key Metabolic Changes Observed in Animal Models:
Increased Energy Substrates: Elevated levels of glycogen, creatine phosphate, and phospholipids (B1166683) were observed in both cardiac and skeletal muscle, as well as in the liver. karger.comisom.ca
Enzyme Stimulation: Activities of key respiratory enzymes, such as cytochrome oxidase and succinate dehydrogenase, were stimulated in these tissues. karger.comisom.ca
Improved Metabolic Stability During Exercise: Compared to controls, treated animals showed lower rates of tissue glycogen and creatine phosphate depletion, higher ATP levels, reduced blood lactate, and more stable blood glucose concentrations during and after exercise. karger.com
Table 2: Metabolic Effects of Pangamic Acid in Training Animal Models
| Parameter | Observation in Pangamate-Treated Animals | Implied Physiological Benefit | Source |
| Glycogen Content | Increased in cardiac muscle, skeletal muscle, and liver. | Enhanced energy reserves for physical activity. | karger.comisom.ca |
| Creatine Phosphate | Increased in cardiac and skeletal muscle. | Greater availability of immediate energy (ATP) regeneration. | karger.comisom.ca |
| Blood Lactate | Reduced levels during and after exercise. | Delayed onset of muscle fatigue. | karger.com |
| Blood Glucose | More stable concentrations during exercise. | Better maintenance of energy supply to tissues. | karger.com |
| Oxidative Enzymes | Increased activity of cytochrome oxidase and succinate dehydrogenase. | Improved cellular respiration and oxygen utilization. | karger.comisom.ca |
Analytical Methodologies for Detection and Quantification
Spectrophotometric Techniques for Pangamic Acid and its Derivatives
Spectrophotometry offers accessible methods for the analysis of pangamic acid, often involving direct measurement or chemical derivatization to enhance detection.
UV-Vis spectroscopy can be utilized for the qualitative analysis and identification of certain classes of chemical compounds in both pure forms and biological mixtures. ijprajournal.com While many compounds lack significant chromophores for direct UV-Vis analysis, this technique can still be a valuable tool. researchgate.net For some B vitamins, spectrophotometric detection is possible at specific wavelengths, such as 210 nm. researchgate.net The process typically involves preparing a sample solution in a suitable solvent, placing it in a cuvette, and measuring its absorbance across a range of wavelengths to obtain a spectrum. ijprajournal.com
To enhance the sensitivity and selectivity of spectrophotometric analysis, especially for compounds with weak or no chromophores, derivatization is often employed. researchgate.netxjtu.edu.cn This process involves a chemical reaction to convert the analyte into a new compound (a derivative) with strong UV-Vis absorbing properties. researchgate.net
One such method for pangamic acid involves its separation by paper chromatography, followed by a reaction with methyl iodide. The liberated product is then complexed with silver ions and measured spectrophotometrically after adding dithizone. This technique allows for the detection of pangamic acid in quantities as low as 10-15 micrograms with a precision of ±10%. karger.com Another approach involves using labeling reagents like N-(1-naphthyl) ethylenediamine (B42938) (NED) to react with specific functional groups on the target molecule, creating a derivative with significant UV absorbance at a specific wavelength. ijpbs.com The success of these methods depends on optimizing reaction conditions such as temperature and reagent concentration. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy Applications for Detection
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating, identifying, and determining chemical components in complex mixtures. unite.it It relies on the differential distribution of analytes between a stationary phase and a mobile phase. bjbms.org
Paper chromatography (PC) and Thin-Layer Chromatography (TLC) are valuable for the qualitative analysis of water-soluble plant constituents and for separating various compounds. unite.it These techniques are often used for initial screening and identification. karger.combjbms.org
For pangamic acid, paper chromatography has been used with a solvent system of phenol, isoamyl alcohol, and water, resulting in a retention factor (Rf) value of 0.56. karger.com TLC has also been employed to confirm the presence of pangamic acid in various cereals. karger.com In a study analyzing different commercial preparations claimed to be pangamic acid, TLC was a primary method for examination, using specific solvent systems to separate the components. nutriscene.org.my The separated spots on the chromatogram can be visualized under UV light or by spraying with specific chemical reagents. bjbms.org
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative determination of a wide range of compounds, including food additives and pharmaceutical ingredients. lcms.cznih.gov It offers high resolution and speed. unite.it HPLC methods can be optimized by adjusting parameters like the mobile phase composition, flow rate, and pH to achieve optimal separation. nih.gov
For the analysis of sodium salts, HPLC with a diode array detector (HPLC-DAD) can be employed after a solid-phase extraction step to concentrate the analyte from a sample matrix. scielo.br The quantification is typically achieved by creating a calibration curve from standards of known concentrations. nih.govscielo.br Hydrophilic Interaction Liquid Chromatography (HILIC), a variation of HPLC, is particularly useful for separating and quantifying ions like sodium. lcms.cz When analytes lack a UV-absorbing chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) can be used. lcms.czsielc.com
Table 1: HPLC Method Parameters for Analysis of Sodium and Related Compounds
| Parameter | Value/Description | Source |
|---|---|---|
| Technique | High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) | scielo.br |
| Stationary Phase | Inertsil OctaDecylSilane- (ODS-) 3V reverse phase column (250 × 4.6 mm, 5 μm) | nih.gov |
| Mobile Phase | 0.025 M sodium acetate/acetic acid buffer, pH 6.0, with an acetonitrile (B52724) gradient | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection Wavelength | 230 nm | nih.gov |
| Alternative Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detector (ELSD) | lcms.cz |
| HILIC Stationary Phase | Zwitterionic with sulfobetaine (B10348) functional group | lcms.cz |
This table presents a compilation of typical parameters and is for illustrative purposes.
Gas Chromatography (GC) is a technique primarily used for the separation and analysis of volatile compounds. unite.it It is particularly useful for detecting metabolites of certain substances.
A qualitative detection method using TLC and a quantitative method using GC have been developed to detect diisopropylamine (B44863) (DIPA), a major metabolite of some pangamate-related compounds, in urine. uky.edu The GC method for DIPA can achieve a detection threshold of about 0.5 µg/ml. uky.edu For the GC analysis of amines like DIPA, specialized columns such as the Agilent CP-Volamine are used to achieve good peak shape and reproducibility. researchgate.netxjtu.edu.cn The sensitivity of the analysis can be further improved by using specific inlet liners, like the Restek Siltek® liner. researchgate.netxjtu.edu.cn Headspace GC with flame ionization detection (HS-GC-FID) is another approach that has been developed for the simultaneous determination of multiple volatile amines. researchgate.net
Table 2: GC Method Parameters for DIPA Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) | researchgate.netxjtu.edu.cn |
| Column | Agilent CP-Volamine | researchgate.netxjtu.edu.cn |
| Inlet Liner | Restek Siltek® | researchgate.netxjtu.edu.cn |
| Quantitation Limit (DIPA) | 3 µg/mL | xjtu.edu.cn |
| Alternative Technique | Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) | researchgate.net |
This table presents a compilation of typical parameters and is for illustrative purposes.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like sodium pangamate. nih.gov This non-destructive technique provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the precise mapping of the molecule's atomic connectivity. libretexts.org
For this compound, which is an ester of D-gluconic acid and N,N-dimethylglycine, ¹H and ¹³C NMR spectra would display a unique set of signals corresponding to each distinct proton and carbon atom in the molecule. wikipedia.org The chemical shifts, signal splitting patterns (spin-spin coupling), and integration values in the ¹H NMR spectrum help to identify the different functional groups, such as the N,N-dimethyl group, the methylene (B1212753) bridge, and the protons along the gluconic acid backbone. libretexts.org Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and their chemical environments. Two-dimensional NMR techniques, such as COSY and HSQC, can further be used to establish the connectivity between protons and carbons, definitively confirming the ester linkage between the N,N-dimethylglycine and the C6 position of the gluconate moiety. uzh.ch
The following table presents hypothetical NMR data for the structural confirmation of the pangamate molecule.
Table 2: Hypothetical NMR Data for Pangamate Structure
| Nucleus | Structural Moiety | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | N-(CH₃)₂ | 2.2 - 2.8 | Singlet |
| ¹H | -N-CH₂-COO- | 3.0 - 3.5 | Singlet |
| ¹H | Gluconate Backbone H | 3.5 - 4.5 | Multiplets, Doublets |
| ¹³C | N-(CH₃)₂ | 40 - 50 | Quartet (in coupled spectrum) |
| ¹³C | -N-CH₂-COO- | 55 - 65 | Triplet (in coupled spectrum) |
| ¹³C | Gluconate Backbone C | 60 - 80 | Doublets (in coupled spectrum) |
| ¹³C | C=O (Ester) | 168 - 175 | Singlet (in coupled spectrum) |
Mass Spectrometry (MS) for Elucidation of Molecular Structure
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure. For this compound, high-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, which is used to confirm its molecular formula. mdpi.com
Table 3: Molecular Data for this compound from Mass Spectrometry
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈NNaO₈ | nih.gov |
| Exact Mass | 303.093010816 | ucdavis.edu |
Quantitative Determination in Biological Matrices of Animal Models
Detection and Distribution in Animal Blood, Brain, Liver, Heart, and Kidney Tissues
Studies in animal models are essential for understanding how a compound is distributed throughout the body. Research has demonstrated that following administration in rats, pangamic acid is distributed to various organs. Specifically, within 10-15 minutes after a subcutaneous injection, the compound was detected in the blood, brain, liver, heart, and kidney tissues. karger.com
Modern analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are typically employed for the sensitive and specific quantification of compounds in complex biological matrices. nih.govmdpi.com These methods would allow for the precise measurement of this compound concentrations in different tissues at various time points, providing a detailed picture of its distribution profile. The general procedure involves homogenizing the collected tissues, extracting the compound of interest, and then analyzing the extract using LC-MS/MS. nih.gov
Table 4: Reported Tissue Distribution of Pangamic Acid in Rats
| Biological Matrix | Detection Status | Animal Model | Time Post-Administration |
|---|---|---|---|
| Blood | Detected | Rat | 10-15 minutes |
| Brain | Detected | Rat | 10-15 minutes |
| Liver | Detected | Rat | 10-15 minutes |
| Heart | Detected | Rat | 10-15 minutes |
| Kidney | Detected | Rat | 10-15 minutes |
Data derived from a study involving subcutaneous injection. karger.com
Pharmacokinetic Analysis in Experimental Animal Systems
Pharmacokinetic studies in experimental animals are conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. mdpi.com While specific pharmacokinetic data for this compound is not extensively detailed in recent literature, the parameters that would be evaluated in such a study are well-established. These studies typically involve administering the compound to animal models, such as rats, and then collecting blood samples at various time intervals to measure the drug concentration. mdpi.com
A crucial consideration for this compound is its chemical nature as an ester. It is suggested that pangamic acid is a labile ester that likely undergoes hydrolysis in biological systems to yield its constituent components: N,N-dimethylglycine and gluconic acid. researchgate.net Therefore, a complete pharmacokinetic analysis would need to quantify not only the parent compound but also these primary metabolites.
The analysis of concentration-time data allows for the calculation of key pharmacokinetic parameters that describe the compound's behavior in the body. mdpi.com
Table 5: Standard Pharmacokinetic Parameters for Evaluation in Animal Systems
| Parameter | Abbreviation | Description |
|---|---|---|
| Maximum Plasma Concentration | Cₘₐₓ | The highest concentration of the compound observed in the plasma. |
| Time to Maximum Concentration | Tₘₐₓ | The time at which Cₘₐₓ is reached. |
| Area Under the Curve | AUC | The total exposure to the compound over time. |
| Elimination Half-Life | t₁/₂ | The time required for the plasma concentration of the compound to decrease by half. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pangamic acid |
| D-gluconic acid |
| N,N-dimethylglycine |
| Calcium pangamate |
| Calcium gluconate |
| Calcium chloride |
| Sodium |
| Gluconate |
| Chloride |
| Calcium |
| Hydrogen |
| Carbon |
Controversies and Future Directions in Sodium Pangamate Research
Reproducibility Challenges in Published Biochemical Research
A significant hurdle in establishing the biochemical role of sodium pangamate is the poor reproducibility of published findings. wikipedia.orgisom.ca Early research, particularly that originating from the former Soviet Union, often lacks the rigorous controls and detailed methodological descriptions necessary for independent verification. wikipedia.org The initial synthesis methods proposed by Krebs have not been successfully replicated by other researchers, leading to a proliferation of studies on compounds with varying chemical compositions, all under the umbrella term "pangamate." wikipedia.org
This fundamental inconsistency in the test substance is a primary source of conflicting results. For instance, while some studies reported that pangamic acid could enhance oxygen utilization and act as a methyl donor, others failed to observe these effects. nutriscene.org.my The lack of a standardized, chemically defined entity for "this compound" makes it nearly impossible to compare and synthesize data across different studies. wikipedia.orgnih.gov In fact, analyses of some commercial "pangamic acid" products have revealed them to be mixtures of other compounds, or in some cases, to contain only lactose. wikipedia.org This ambiguity has led to a situation where the term "pangamic acid" is more of a label for a variety of substances rather than a specific, identifiable compound. wikipedia.org
Imperative for Standardization of Research Materials and Analytical Methodologies
The persistent confusion surrounding this compound underscores the critical need for standardization in both research materials and analytical methods. wikipedia.orgnutriscene.org.my The U.S. Food and Drug Administration (FDA) has noted that there is no established identity for a substance called pangamic acid, and its chemical structure has not been definitively determined. fda.gov This lack of a clear chemical identity has resulted in commercial products with inconsistent formulations.
To move forward, the scientific community must establish a universally accepted chemical standard for this compound. This would involve a definitive synthesis and purification protocol, along with comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure. nih.gov
Furthermore, standardized analytical methodologies are required for the accurate detection and quantification of this compound and its potential metabolites in biological samples. karger.comresearchgate.net The development of reliable methods, such as high-performance liquid chromatography (HPLC), is essential for conducting meaningful pharmacokinetic and metabolic studies. researchgate.netresearchgate.net Without such standardization, research will continue to be plagued by the same inconsistencies that have hindered progress for decades. nutriscene.org.my
Future Avenues for Mechanistic Elucidation and Biochemical Pathway Mapping
Despite the historical controversies, the core chemical structure proposed for pangamic acid—an ester of D-gluconic acid and N,N-dimethylglycine (DMG)—presents intriguing possibilities for biochemical activity. Future research, contingent on the establishment of a standardized compound, should focus on elucidating its precise mechanism of action.
One proposed mechanism is that pangamic acid may act as a methyl donor through its DMG component. nutritioncompany.eu DMG is known to participate in methylation pathways, which are crucial for numerous biochemical processes. davincilabs.com Investigating the role of this compound in one-carbon metabolism could be a fruitful area of research.
Another potential avenue is exploring its antioxidant properties. Some studies suggest that DMG may have antioxidant effects, and future research could investigate whether this compound can modulate oxidative stress pathways. researchgate.net Mapping the biochemical pathways influenced by a standardized form of this compound is essential to understanding its physiological role, if any. This would involve detailed in vitro and in vivo studies to identify its molecular targets and metabolic fate. nih.gov
Potential for Derivatization and Development of Novel Compounds Based on Core Structures
The core structures of pangamic acid, namely D-gluconic acid and N,N-dimethylglycine, could serve as scaffolds for the development of novel compounds with therapeutic potential. The process of derivatization, or chemically modifying a core structure, is a common strategy in drug discovery to enhance activity, improve pharmacokinetic properties, or reduce toxicity.
For instance, researchers have already begun to synthesize derivatives of DMG. One study reported the synthesis of N,N-dimethylglycine-amantadine, which showed potential antiparkinsonian activity in an animal model. researchgate.net This highlights the potential for creating new chemical entities based on the fundamental components of pangamic acid.
Future research could explore the synthesis of a library of derivatives by modifying the gluconic acid or DMG moieties. These new compounds could then be screened for various biological activities, such as antioxidant, anti-inflammatory, or metabolic-modulating effects. This approach moves beyond the contentious history of "Vitamin B15" and focuses on rational drug design based on its constituent parts.
Q & A
Q. What is the historical basis for studying sodium pangamate in metabolic and cardiovascular research?
this compound (often mislabeled as "vitamin B15") gained attention in the 1960s through Soviet studies that reported benefits for cardiovascular function, hypoxia mitigation, and liver health . These early studies claimed it acted as a lipotropic agent and oxygen metabolism enhancer. However, subsequent analyses revealed inconsistencies in its chemical definition and reproducibility . Researchers should contextualize historical claims with modern critiques of methodological flaws and lack of standardized formulations in early work.
Q. How should researchers approach defining this compound’s chemical composition given conflicting historical accounts?
The term "this compound" refers to a poorly defined class of compounds, often mixtures of dimethylglycine (DMG) derivatives and inorganic salts. The original synthesis by Ernst T. Krebs, Sr., and Jr. was irreproducible, and later analyses of purported samples identified contaminants like lactose . Methodologically, researchers must:
- Use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize batches .
- Report exact synthesis protocols, including precursors and purification steps, to enable replication .
- Avoid ambiguous terminology; specify compounds as "DMG-salt complexes" rather than "pangamates" .
Q. What are the ethical considerations in designing studies on this compound given its controversial status?
Early claims about pangamates as "vitamins" or therapeutic agents lack scientific validation and have been flagged by regulatory bodies for misleading labeling . Researchers must:
- Clearly disclose the compound’s unapproved status in informed consent documents.
- Cite FDA warnings about nonconformity in food additives containing calcium pangamate .
- Prioritize preclinical studies to establish safety profiles before human trials .
Advanced Research Questions
Q. How can researchers resolve contradictions between early Soviet studies and later Western findings on this compound’s metabolic effects?
Soviet-era studies reported benefits for hypoxia and lipid metabolism, but Western replication attempts failed due to undefined formulations . To address contradictions:
- Conduct systematic reviews to compare methodologies, such as dosage ranges and outcome measures, across historical and modern studies .
- Replicate Soviet protocols using rigorously characterized DMG-salt complexes and control for confounding variables (e.g., diet, co-administered drugs) .
- Apply meta-analytical tools to assess publication bias and heterogeneity in historical datasets .
Q. What advanced spectroscopic and chromatographic methods are recommended for characterizing this compound compounds?
Due to variability in synthesis, researchers should employ:
- High-resolution NMR : To identify organic components (e.g., DMG, gluconate) and exclude contaminants .
- Ion chromatography : To quantify inorganic salts (e.g., sodium, calcium) and verify stoichiometry .
- X-ray diffraction (XRD) : For crystalline structure analysis, critical for patent disputes and reproducibility .
Q. How should researchers design experiments to evaluate this compound’s purported oxygen-enhancing properties?
Early claims of hypoxia mitigation lack mechanistic clarity. A robust experimental framework includes:
- In vitro models : Use hepatocyte or cardiomyocyte cultures under hypoxic conditions to measure ATP production and reactive oxygen species (ROS) levels .
- Animal studies : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to select models (e.g., rodent ischemia-reperfusion injury) and endpoints (e.g., lactate dehydrogenase levels) .
- Dose-response analysis : Test DMG-salt complexes at physiological ranges (0.1–10 mM) to avoid toxicity artifacts .
Q. What strategies can mitigate reproducibility challenges in this compound research?
Reproducibility issues stem from inconsistent formulations and undocumented synthesis steps. Solutions include:
- Open-science practices : Share raw NMR spectra, synthesis logs, and negative results in public repositories .
- Collaborative verification : Partner with independent labs to validate findings using blinded sample testing .
- Adopt PICO framework : Define Population (e.g., cell lines, animal models), Intervention (exact compound structure), Comparison (placebo vs. active controls), and Outcomes (e.g., lipid profiles, oxidative stress markers) .
Data Contradiction and Synthesis Challenges
Q. Why do modern studies fail to replicate the lipotropic effects of this compound observed in mid-20th-century research?
Discrepancies arise from:
- Chemical variability : Soviet studies used undefined mixtures, while modern research employs purified DMG or salts, altering bioavailability .
- Contextual factors : Early trials lacked controls for diet, exercise, and comorbidities that influence lipid metabolism .
- Publication bias : Positive results from small, non-peer-reviewed studies were overrepresented in historical literature .
Q. How can computational modeling contribute to understanding this compound’s mechanism of action?
Molecular dynamics simulations and docking studies can:
- Predict DMG’s interactions with mitochondrial enzymes (e.g., cytochrome c oxidase) implicated in oxygen utilization .
- Identify potential off-target effects by screening against databases like PubChem .
- Guide synthesis of novel analogs with improved stability and specificity .
Methodological Recommendations
- For literature reviews : Critically evaluate sources, prioritizing peer-reviewed journals over patents or non-academic reports .
- For experimental design : Pre-register protocols on platforms like ClinicalTrials.gov to reduce bias .
- For data reporting : Adhere to ICMJE standards, detailing chemical sources, purity, and statistical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
